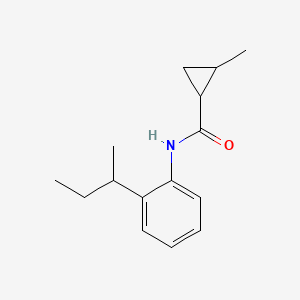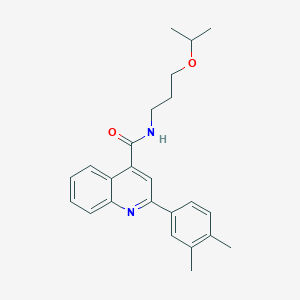
2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, commonly known as BIPQ, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. BIPQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This compound has gained significant attention in scientific research due to its potential as a cancer therapy drug and its ability to enhance the effectiveness of other cancer treatments.
Mécanisme D'action
BIPQ exerts its anticancer effects by inhibiting the enzyme 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is an enzyme that plays a crucial role in DNA repair processes. When DNA is damaged, 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is activated to repair the damage. However, in cancer cells, the DNA repair mechanisms are already compromised. Therefore, the inhibition of 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide by BIPQ leads to the accumulation of DNA damage in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
BIPQ has been shown to have several biochemical and physiological effects. BIPQ has been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, BIPQ has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. BIPQ has also been found to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BIPQ in lab experiments is its potency as a 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitor. BIPQ has been found to be more potent than other 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitors, such as olaparib and rucaparib. Moreover, BIPQ has been shown to be effective in treating tumors that are resistant to other 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitors. However, one of the limitations of using BIPQ in lab experiments is its toxicity. BIPQ has been found to be toxic to normal cells, which limits its use in clinical settings.
Orientations Futures
There are several future directions for the research on BIPQ. One of the directions is to explore the potential of BIPQ in combination with other cancer treatments, such as immunotherapy. Moreover, further studies are needed to understand the molecular mechanisms underlying the anticancer effects of BIPQ. Additionally, the development of BIPQ analogs with reduced toxicity to normal cells is an area of future research. Finally, the clinical trials of BIPQ in combination with other cancer treatments are needed to evaluate its effectiveness and safety in humans.
Applications De Recherche Scientifique
BIPQ has been extensively studied for its potential use as a cancer therapy drug. The inhibition of 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide by BIPQ leads to the accumulation of DNA damage in cancer cells, which ultimately leads to their death. BIPQ has been shown to be effective in treating various types of cancer, including breast, ovarian, and pancreatic cancer. Moreover, BIPQ has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-15-31-21-11-8-10-20(17-21)25-18-23(22-12-6-7-13-24(22)28-25)26(29)27-14-9-16-30-19(2)3/h6-8,10-13,17-19H,4-5,9,14-16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOVQQOMURSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4264087.png)
![1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine](/img/structure/B4264094.png)
![propyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264095.png)


![1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264130.png)
![2-(3,4-dichlorophenyl)-N-[3-({[(3,4-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B4264137.png)
![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![3-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264145.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)

![2-(3,4-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B4264181.png)
![2-(3,4-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4264185.png)